molecular formula C5H5F2NS B2419596 5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate CAS No. 1965305-15-0

5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate

Cat. No. B2419596
CAS RN: 1965305-15-0
M. Wt: 149.16
InChI Key: IFHBFBHMECNGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate is a chemical compound with the molecular formula C5H5F2NS . It is a product offered by several chemical suppliers . This compound is part of a broader field of research that focuses on difluoromethylation processes .


Synthesis Analysis

The synthesis of thiazole derivatives, such as 5-Difluoromethyl-4-methyl-thiazole, often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of 5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate is represented by the formula C5H5F2NS . Unfortunately, detailed structural analysis such as bond lengths and angles are not available in the retrieved data.


Chemical Reactions Analysis

The chemical reactions involving 5-Difluoromethyl-4-methyl-thiazole often involve difluoromethylation processes . These processes have benefited from the invention of multiple difluoromethylation reagents . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Future Directions

The field of difluoromethylation, which includes compounds like 5-Difluoromethyl-4-methyl-thiazole, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore novel difluoromethylation reagents and methods, potentially expanding the applications of these compounds .

properties

IUPAC Name

5-(difluoromethyl)-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NS/c1-3-4(5(6)7)9-2-8-3/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHBFBHMECNGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Difluoromethyl-4-methyl-thiazole stabilized over potassium carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.